molecular formula C13H12N4O2S B2609591 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2380043-01-4

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2609591
CAS No.: 2380043-01-4
M. Wt: 288.33
InChI Key: VOUICAPOFOEMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further linked to a [4-(furan-2-yl)thiophen-2-yl]methyl moiety. This hybrid structure combines aromatic (furan, thiophene) and nitrogen-rich (triazole) systems, which are commonly associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-7-11(15-16-17)13(18)14-6-10-5-9(8-20-10)12-3-2-4-19-12/h2-5,7-8H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUICAPOFOEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, which are then subjected to a series of coupling reactions to form the desired compound. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The methyl group at the triazole 1-position may reduce steric hindrance relative to bulkier substituents (e.g., benzyl in MKA019), possibly enhancing enzyme access .

Thiophene-Containing Anticancer Agents

highlights thiophene derivatives with sulfonamide and chalcone moieties exhibiting anticancer activity:

Compound ID Structure Activity (IC50 vs. Doxorubicin) Mechanism
Compound 6 (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide 0.8 μM (vs. 1.2 μM) Topoisomerase II inhibition
Compound 13 (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one 0.7 μM (vs. 1.2 μM) Apoptosis induction

Key Observations :

  • The target compound’s thiophene-furan system may mimic the conjugated π-system in Compound 6, which is critical for intercalation or enzyme inhibition .
  • Unlike sulfonamide-based analogs, the carboxamide group in the target compound could enhance hydrogen-bonding interactions with biological targets .

Halogen-Substituted Thiazole-Triazole Hybrids

describes isostructural chloro/bromo derivatives with antimicrobial activity:

Compound ID Halogen (X) Activity (MIC, μg/mL) Structural Feature
4 Cl 2.5 (E. coli) 4-(4-chlorophenyl)thiazole
5 Br 1.8 (E. coli) 4-(4-bromophenyl)thiazole

Key Observations :

  • The target compound lacks halogens but incorporates oxygen (furan) and sulfur (thiophene), which may alter electronic properties and target selectivity compared to halogenated analogs .

Triazole-Linked Nucleoside-Amino Acid Hybrids

presents a triazole-linked nucleoside-amino acid hybrid (Compound 4) with a complex pharmacophore designed for antiviral activity. The target compound’s simpler triazole-carboxamide scaffold may offer better metabolic stability but reduced specificity for nucleic acid targets .

Structural and Functional Implications

  • Heteroaromatic Synergy : The fused furan-thiophene system in the target compound likely enhances π-π stacking and redox activity compared to single-ring systems in MKA027 or Compound 6 .
  • Triazole Substitution : The 1-methyl group minimizes steric effects, contrasting with bulkier substituents in MKA019 and MKA122, which may hinder binding .
  • Carboxamide vs.

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of 284.33 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O
Molecular Weight284.33 g/mol
CAS Number2379993-82-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of a furan-thiophene intermediate through palladium-catalyzed cross-coupling reactions. Following this, the introduction of the triazole ring occurs via azide coupling reactions, leading to the final product.

Anticancer Activity

Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have shown selective cytotoxicity against various cancer cell lines at nanomolar concentrations. The activity of this compound has been compared to established chemotherapeutic agents like doxorubicin.

Case Study : In vitro assays demonstrated that this compound inhibited cell proliferation in human leukemic T-cells with an IC50 value comparable to that of doxorubicin, suggesting its potential as a therapeutic agent in leukemia treatment .

Antimicrobial Activity

The 1,2,3-triazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess broad-spectrum antibacterial activity against various pathogens.

Table: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-triazole0.5 - 5E. coli, S. aureus
Doxorubicin0.1 - 0.5Human leukemic cells

The biological activity of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-triazole-4-carboxamide is largely attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanism : The triazole ring may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high specificity and yield. Key steps include:

  • Functionalization of thiophene and furan precursors.
  • Coupling reactions to integrate the triazole-carboxamide core.
  • Optimization of solvents (e.g., acetonitrile or DMF) and catalysts (e.g., Cu(I) salts) to enhance regioselectivity .

Q. What characterization techniques are critical for confirming its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent connectivity, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. What biological activities are reported for structurally similar triazole-thiophene-furan hybrids?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, thiophene-triazole derivatives show IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7) and inhibit enzymes like cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

Crystallization often requires screening solvents (e.g., DMSO/water mixtures) and optimizing slow evaporation conditions. SHELXL is widely used for refinement, particularly for resolving twinning or high-disorder regions. Challenges like low diffraction quality may necessitate synchrotron radiation or cryocooling .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance pharmacological profiles?

SAR analysis involves:

  • Substituent variation : Electron-withdrawing groups on the thiophene ring (e.g., nitro) enhance enzyme inhibition.
  • Bioisosteric replacement : Replacing furan with pyridine improves metabolic stability.
  • Computational docking : Predict binding affinities to targets like EGFR or tubulin .

Q. How should contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values) require:

  • Replicating assay conditions (cell lines, incubation time).
  • Validating purity (>95% via HPLC) and stereochemical integrity.
  • Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like kinases. Density Functional Theory (DFT) calculations optimize ligand conformations and electronic properties .

Q. How are derivatives designed to improve metabolic stability and bioavailability?

Key considerations include:

  • LogP optimization : Introducing polar groups (e.g., -OH, -SO₂CH₃) to reduce hydrophobicity.
  • Prodrug strategies : Masking the carboxamide as an ester to enhance membrane permeability.
  • CYP450 inhibition assays : Identifying metabolic hotspots for structural blocking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.